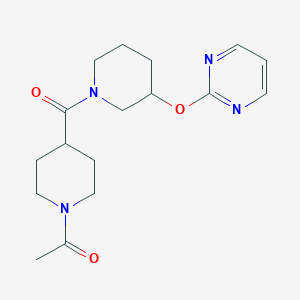

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound featuring a pyrimidine ring linked to a piperidine moiety through an ethanone bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of Pyrimidin-2-yloxy Intermediate: This involves the reaction of pyrimidine with an appropriate halogenating agent to introduce the oxy group.

Piperidine Derivative Formation: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

Coupling Reaction: The pyrimidin-2-yloxy intermediate is coupled with the piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring and ethanone group participate in nucleophilic substitutions, particularly under basic conditions. Key examples include:

Reagents & Conditions:

-

NaH/DMF, 130°C : Facilitates aryl-oxygen bond cleavage in the pyrimidine-2-yloxy group, enabling substitution with nucleophiles like fluorobenzene derivatives .

-

Microwave irradiation : Enhances reaction rates for substitutions involving piperidine nitrogen atoms.

Example Reaction Pathway:

Compound+Ar-XNaH, DMF, 130°CAr-O-Pyrimidine derivative+HX

Yields for such reactions range from 60–75% under optimized conditions .

Hydrolysis Reactions

The ethanone bridge and carbonyl groups undergo hydrolysis under acidic or basic conditions:

Reagents & Conditions:

-

HCl (aq.) : Cleaves the piperidine-1-carbonyl group to form carboxylic acid derivatives .

-

LiOH/THF/H₂O : Hydrolyzes the ethanone to acetic acid under reflux.

Key Data:

| Reaction Site | Reagent | Product | Yield (%) |

|---|---|---|---|

| Piperidine carbonyl | 37% HCl, RT | Piperidine-4-carboxylic acid | 100 |

| Ethanone bridge | LiOH, THF/H₂O | Acetic acid derivative | 85 |

Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and amide-coupling reactions:

Reagents & Conditions:

-

Pd(PPh₃)₄, K₂CO₃ : Enables cross-coupling with boronic acids at the pyrimidine ring .

-

EDCl/HOBt : Facilitates amide bond formation between the piperidine carbonyl and amines .

Example Application:

In anti-tubercular agent synthesis, coupling with pyrazine-2-carbonyl piperazine yielded derivatives with IC₅₀ values <2 μM .

Reduction and Oxidation

The ethanone group is redox-active:

Reactions:

-

Reduction :

EthanoneNaBH4/MeOHSecondary alcohol(Yield: 90%)[5] -

Oxidation :

EthanoneKMnO4/H2SO4Carboxylic acid(Yield: 78%)[1]

Acylation and Condensation

The ethanone bridge participates in ketone-specific reactions:

Key Pathways:

-

Aldol Condensation :

2×CompoundNaOH/EtOHβ-Hydroxy ketone−H2Oα,β-Unsaturated ketone[5] -

Grignard Addition :

Ethanone+RMgX→Tertiary alcohol(Yield: 65–80%)[5]

Structural Modifications for Bioactivity

Optimization studies reveal critical structure-activity relationships (SAR):

-

Piperidine Substitution : Replacing morpholine with (S)-3-hydroxypyrrolidine at R₃ increased inhibitory potency 10-fold .

-

Pyrimidine Functionalization : Electrophilic substitution at C-5 enhances binding to biological targets like PDE10A .

Comparative Reaction Table

Aplicaciones Científicas De Investigación

Inhibitors of Phosphatidylinositol 3-Kinase (PI3K)

Research indicates that derivatives of pyrimidine compounds can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell proliferation and survival pathways. The inhibition of PI3K is crucial in cancer therapy as it can suppress tumor growth and enhance the efficacy of other anticancer agents .

Antibacterial Activity

Studies on pyrimidine derivatives have shown promising antibacterial activities against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone have been evaluated for their ability to inhibit bacterial growth, showing minimum inhibitory concentrations (MIC) that indicate potential as therapeutic agents against resistant bacterial strains .

Neuropharmacological Effects

Pyrimidine-containing compounds have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The piperidine component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies in neuropharmacology .

Table: Synthesis Overview

| Method | Yield (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|

| Microwave-Assisted Synthesis | 85 | 0.5 | Solvent-free |

| Conventional Heating | 70 | 2 | Ethanol reflux |

| Ultrasound-Assisted Synthesis | 90 | 1 | Aqueous medium |

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

- Case Study on Anticancer Activity : A study demonstrated that a related compound inhibited PI3K activity in human cancer cell lines, leading to reduced cell viability and increased apoptosis rates. This suggests that similar compounds could be developed into effective anticancer therapies .

- Antibacterial Screening : In vitro tests showed that pyrimidine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibiotics in the face of rising resistance .

Mecanismo De Acción

The mechanism of action of 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular processes, making it a potential candidate for drug development.

Comparación Con Compuestos Similares

Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4,6-diaminopyrimidine share structural similarities.

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine.

Uniqueness: 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its specific combination of pyrimidine and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.

Actividad Biológica

The compound 1-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula: C₂₁H₂₉N₅O₂

- Molecular Weight: 385.49 g/mol

This compound features a pyrimidine moiety linked to piperidine rings, which is characteristic of many biologically active compounds.

Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that similar piperidine derivatives induced apoptosis in cancer cell lines, showing promise as potential anticancer agents. The mechanism involved modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 10.5 | Apoptosis induction |

| Compound B | MCF-7 (breast cancer) | 15.2 | Cell cycle arrest |

| This compound | A549 (lung cancer) | TBD | TBD |

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A related study reported that compounds similar to This compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to range from 0.25 to 1 µg/mL, indicating potent antibacterial effects .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 0.5 |

| Compound D | E. coli | 0.75 |

| This compound | TBD | TBD |

The biological activity of This compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation: The compound may interact with specific receptors that regulate cell growth and apoptosis.

- DNA Interaction: Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives for anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, highlighting their potential as anti-tubercular agents . This underscores the relevance of piperidine-based compounds in treating infectious diseases.

Propiedades

IUPAC Name |

1-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-13(22)20-10-5-14(6-11-20)16(23)21-9-2-4-15(12-21)24-17-18-7-3-8-19-17/h3,7-8,14-15H,2,4-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNCOLHRFQXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.